
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic organic compound. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with an amino group at the second position and a hydroxymethyl group at the sixth position. The tetrahydroquinazolinone structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-hydroxybenzaldehyde.
Cyclization Reaction: The two starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to introduce the tetrahydroquinazolinone structure.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the sixth position through a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also a consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a fully saturated quinazolinone derivative.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Fully saturated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Condensation: Schiff bases and related compounds.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxymethyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the hydroxymethyl and tetrahydro groups, resulting in different chemical properties and biological activities.
6-Hydroxymethylquinazolin-4(3H)-one: Lacks the amino and tetrahydro groups, leading to variations in reactivity and applications.
5,6,7,8-Tetrahydroquinazolin-4(3H)-one:
Uniqueness
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to the presence of both the amino and hydroxymethyl groups, along with the tetrahydroquinazolinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
5452-19-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14) |
InChI Key |
IERMBDFBWUYYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CO)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
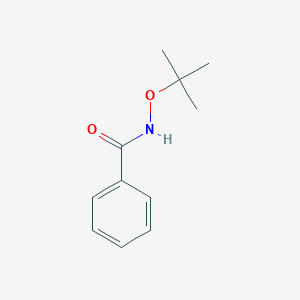
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
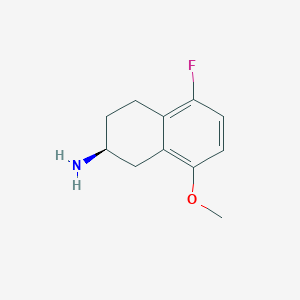
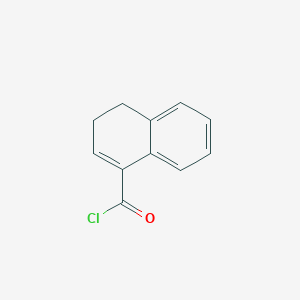
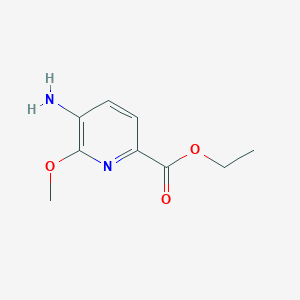
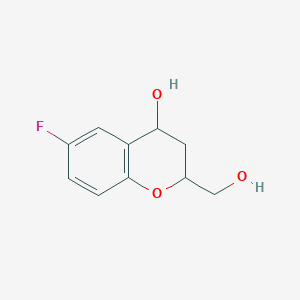

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
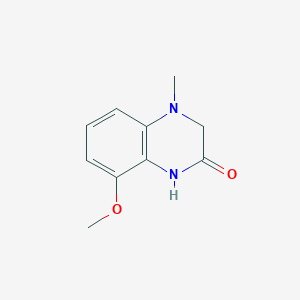
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)


